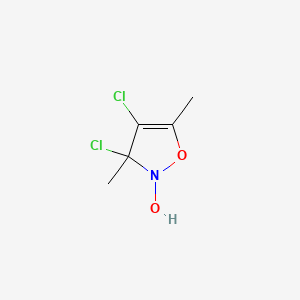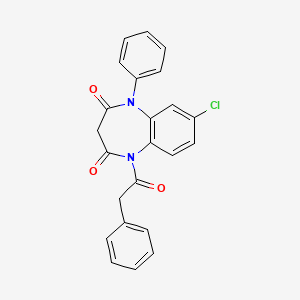
7-Chloro-5-phenyl-1-(phenylacetyl)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-5-phenyl-1-(phenylacetyl)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione is a compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their central nervous system-related activities, including anxiolytic, sedative, and anticonvulsant properties. This specific compound is structurally related to diazepam, a widely used medication.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-phenyl-1-(phenylacetyl)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione typically involves the reaction of 2-amino-5-chlorobenzophenone with phenylacetyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzodiazepine core. The reaction conditions often include the use of solvents like acetic acid and catalysts such as sodium acetate .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. Solvent-free conditions are sometimes employed to reduce environmental impact and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
7-Chloro-5-phenyl-1-(phenylacetyl)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: Halogen substitution reactions can occur at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like chlorine or bromine are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and halogen-substituted derivatives .
Wissenschaftliche Forschungsanwendungen
7-Chloro-5-phenyl-1-(phenylacetyl)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: Studied for its interactions with various biological targets, including GABA receptors.
Medicine: Investigated for its potential therapeutic effects, including anxiolytic and anticonvulsant properties.
Industry: Utilized in the development of pharmaceutical formulations.
Wirkmechanismus
The compound exerts its effects by binding to the GABA-A receptor, a major inhibitory neurotransmitter receptor in the central nervous system. This binding enhances the effect of GABA, leading to increased chloride ion influx and hyperpolarization of the neuron, resulting in sedative and anxiolytic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazepam: 7-Chloro-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2(1H)-one
Alprazolam: 8-Chloro-1-methyl-6-phenyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepine
Uniqueness
7-Chloro-5-phenyl-1-(phenylacetyl)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione is unique due to its specific substitution pattern and the presence of the phenylacetyl group, which may confer distinct pharmacological properties compared to other benzodiazepines .
Eigenschaften
CAS-Nummer |
24826-64-0 |
|---|---|
Molekularformel |
C23H17ClN2O3 |
Molekulargewicht |
404.8 g/mol |
IUPAC-Name |
7-chloro-5-phenyl-1-(2-phenylacetyl)-1,5-benzodiazepine-2,4-dione |
InChI |
InChI=1S/C23H17ClN2O3/c24-17-11-12-19-20(14-17)25(18-9-5-2-6-10-18)22(28)15-23(29)26(19)21(27)13-16-7-3-1-4-8-16/h1-12,14H,13,15H2 |
InChI-Schlüssel |
SYYZVJYGTBEQGB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)N(C2=C(C=CC(=C2)Cl)N(C1=O)C(=O)CC3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Spiro[bicyclo[4.2.1]nonane-9,2'-[1,3]dithiane]](/img/structure/B14694750.png)
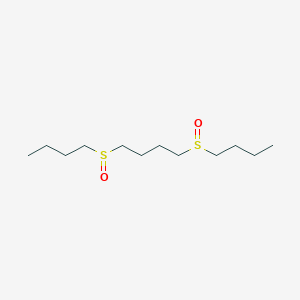
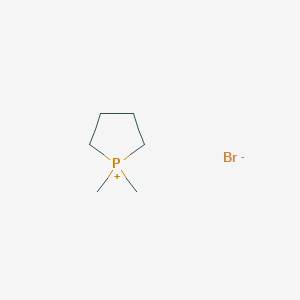
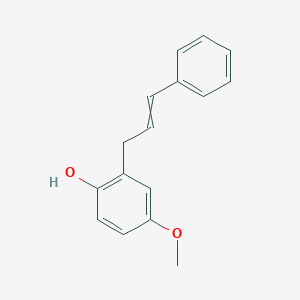
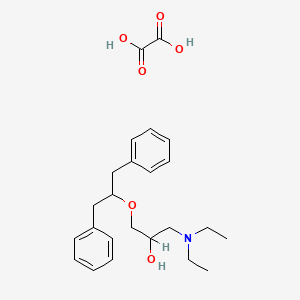
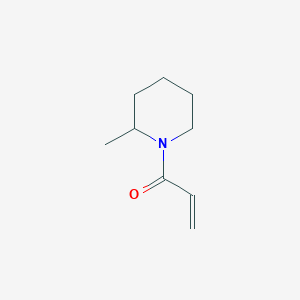
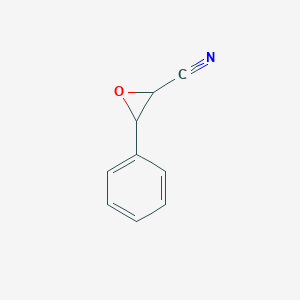
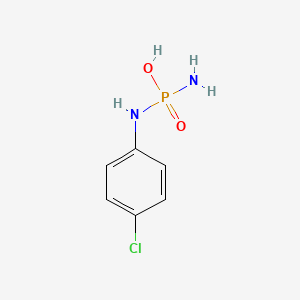
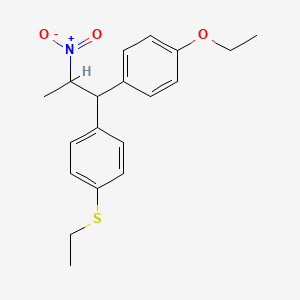
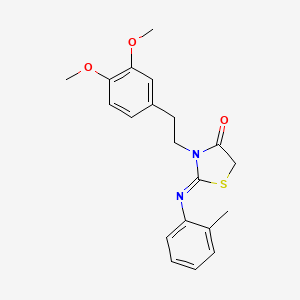
![2-[2-(4-Chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanenitrile](/img/structure/B14694820.png)
